![molecular formula C11H9ClN2O3 B2499952 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-19-4](/img/structure/B2499952.png)

1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 1-methyl-pyrazole-3-carboxylic acid was achieved using 3-methylpyrazole as a raw material through oxidation and methylation, with a total yield of 32.2% . Similarly, a novel pyrazole derivative was synthesized via a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility of pyrazole synthesis, which can be adapted to introduce various substituents, such as the chlorophenoxy group, to obtain the desired compound.

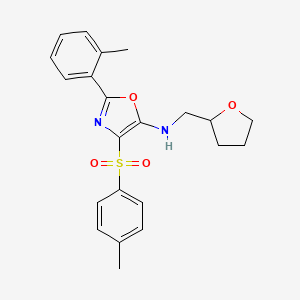

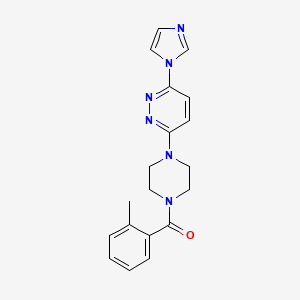

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, MS, FT-IR, and X-ray crystallography. For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques and further examined using quantum chemical methods . These techniques can be applied to determine the structure of "1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid" and to confirm the presence and position of the chlorophenoxy substituent.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, to introduce different substituents. For instance, 1H-pyrazole-3-carboxylic acid was converted into its corresponding carboxamide via reaction with 2,3-diaminopyridine . Additionally, reactions of pyrazole acid chlorides with hydroxylamines and carbazates have been reported to yield a range of N-substituted pyrazole carboxamides and carbohydrazides . These reactions demonstrate the chemical reactivity of the pyrazole ring and its potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as DFT, can predict properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps, which are indicative of the compound's reactivity and stability . Additionally, thermal analysis can provide insights into the compound's stability under various temperature conditions . These analyses are essential for understanding the behavior of "1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid" in different environments and its suitability for potential applications.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid and its derivatives have been a subject of study for their synthesis and structural analysis. Research includes the synthesis of similar pyrazole derivatives and the exploration of their crystal structures. For instance, Kumarasinghe et al. (2009) synthesized 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, analyzing its structure using single-crystal X-ray analysis (Kumarasinghe et al., 2009).

Potential Medical Applications

These compounds have been explored for their potential medical applications. For example, Hafez et al. (2016) synthesized a series of pyrazole derivatives for their potential antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Application in Material Science

The application of these compounds extends to material science. The synthesis and characterization of pyrazole derivatives have been conducted to explore their properties in different contexts, such as their use in the creation of new materials or compounds with specific characteristics.

Environmental and Industrial Applications

Research has also been conducted on the environmental and industrial applications of these compounds. This includes their use as corrosion inhibitors or in green chemistry applications. Herrag et al. (2007) evaluated the use of a pyrazole derivative as a corrosion inhibitor for steel in hydrochloric acid, highlighting its potential industrial application (Herrag et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is an important process in various physiological and pathological phenomena.

Mode of Action

It is known that many compounds with similar structures act by mimicking the auxin growth hormone indoleacetic acid (iaa) . When these compounds interact with their targets, they induce rapid, uncontrolled growth, often referred to as "growing to death" .

Pharmacokinetics

The compound’s oral bioavailability predictors such as lipophilicity (logp), ionization constant (pka), solubility (logs) and permeability (logd) were predicted using computational tools . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .

Result of Action

The compound has been observed to have a remarkable dose-dependent anti-acetylcholinesterase activity . This suggests that the compound may be a potential drug candidate for treating neurodegenerative disorders.

Propriétés

IUPAC Name |

1-[(3-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-8-2-1-3-9(6-8)17-7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGZGUATQQXXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)

![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)

![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/no-structure.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)

![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)

![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)

![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)